2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-
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Overview
Description
2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- typically involves a multi-step processThe subsequent steps involve the addition of the hydroxy group and the azo linkage, which are achieved through specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler derivatives by adding hydrogen or removing oxygen.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-: This compound has a similar structure but with methoxy groups instead of dichloro groups.
2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-: Another similar compound with different substituents on the phenyl ring.
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]- lies in its specific substituents and functional groups, which confer distinct chemical and biological properties. These unique features make it valuable for various applications in research and industry .
Properties
CAS No. |
68133-42-6 |
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Molecular Formula |
C31H22Cl2N4O4 |
Molecular Weight |
585.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C31H22Cl2N4O4/c1-41-27-14-11-19(30(39)34-21-8-3-2-4-9-21)16-26(27)36-37-28-22-10-6-5-7-18(22)15-23(29(28)38)31(40)35-25-17-20(32)12-13-24(25)33/h2-17,38H,1H3,(H,34,39)(H,35,40) |
InChI Key |
SIEHQRUVSSLCHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=C(C=CC(=C5)Cl)Cl)O |
Origin of Product |
United States |
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